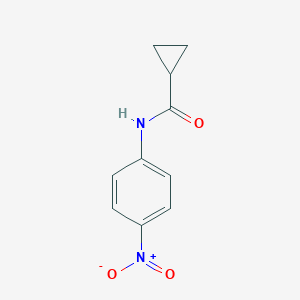![molecular formula C21H16ClN3O5S3 B322225 3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B322225.png)
3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring
Preparation Methods
The synthesis of 3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide typically involves a series of organic reactions. One efficient method involves the use of green synthesis techniques, which are environmentally friendly and operationally simple. For instance, a novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivative can be synthesized in ethanol at room temperature under green conditions, achieving up to 90% yield . The molecular structures of the synthesized compounds are verified using spectroscopic methods .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Scientific Research Applications
3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide involves its interaction with molecular targets, such as enzymes. For example, it has been shown to inhibit the SARS-CoV-2 main protease enzyme by binding to its active site, thereby preventing viral replication . The compound’s binding affinity and molecular interactions are often studied using molecular docking and DFT analysis .
Comparison with Similar Compounds
Similar compounds to 3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide include other benzenesulfonamides and thiadiazole derivatives. These compounds share structural similarities but may differ in their functional groups and specific applications. For instance, spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have been studied for their potential as SARS-CoV-2 protease inhibitors . The unique combination of functional groups in this compound contributes to its distinct properties and applications.
Properties
Molecular Formula |
C21H16ClN3O5S3 |
|---|---|
Molecular Weight |
522 g/mol |
IUPAC Name |
3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H16ClN3O5S3/c22-19-17-3-1-2-4-18(17)31-20(19)21(26)24-13-5-11-16(12-6-13)33(29,30)25-14-7-9-15(10-8-14)32(23,27)28/h1-12,25H,(H,24,26)(H2,23,27,28) |
InChI Key |
AQKLKOVBVYNASL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)S(=O)(=O)N)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[acetyl(methyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B322142.png)

![N-{2-[(cyclopropylcarbonyl)amino]cyclohexyl}cyclopropanecarboxamide](/img/structure/B322145.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322147.png)
![4-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide](/img/structure/B322148.png)
![2-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B322149.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B322153.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B322154.png)
![4-[(anilinocarbonyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B322157.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methoxybenzamide](/img/structure/B322159.png)
![2-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322161.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide](/img/structure/B322163.png)
![2-chloro-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322165.png)
![4-{[(4-chloroanilino)carbonyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B322166.png)
